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Compound of Interest

Compound Name:
2,2-Diethoxy-N,N-

dimethylethanamine

Cat. No.: B1294430 Get Quote

Disclaimer: This document provides a theoretical analysis of the reactivity of 2,2-Diethoxy-N,N-
dimethylethanamine based on established principles of organic chemistry and computational

models. As of the date of this publication, specific theoretical and in-depth experimental studies

on the reactivity of this particular molecule are not extensively available in peer-reviewed

literature. This guide is intended to provide a foundational framework for researchers,

scientists, and drug development professionals.

Introduction
2,2-Diethoxy-N,N-dimethylethanamine is a bifunctional organic molecule featuring a tertiary

amine and a diethyl acetal. This unique combination of functional groups makes it a versatile

building block in organic synthesis, particularly for the construction of nitrogen-containing

heterocyclic compounds. Understanding its reactivity is crucial for designing synthetic pathways

and predicting potential metabolic transformations in drug development.

This technical guide offers a comprehensive theoretical overview of the reactivity of 2,2-
Diethoxy-N,N-dimethylethanamine. In the absence of specific experimental studies, this

paper focuses on the predicted chemical behavior of its constituent functional groups—the

tertiary amine and the diethyl acetal—supported by general principles and data from analogous

structures.
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Quantitative data for 2,2-Diethoxy-N,N-dimethylethanamine and its related analogues are

summarized below. This information provides a baseline for understanding its physical

properties and potential reactivity.

Property
2,2-Diethoxy-N,N-
dimethylethanamin
e

2,2-Diethoxy-N-
methylethan-1-
amine

2,2-
Diethoxyethylamin
e

CAS Number 3616-56-6 20677-73-0 645-36-3

Molecular Formula C₈H₁₉NO₂ C₇H₁₇NO₂ C₆H₁₅NO₂

Molecular Weight 161.24 g/mol 147.22 g/mol 133.19 g/mol

Boiling Point 443.7 K (170.55 °C) Not Available Not Available

Topological Polar

Surface Area (TPSA)
Not Available 30.49 Å² 44.5 Å²

LogP Not Available 0.6049 -0.1

Hydrogen Bond

Acceptors
3 3 3

Hydrogen Bond

Donors
0 1 1

Rotatable Bonds Not Available 6 Not Available

Theoretical Reactivity Analysis
The reactivity of 2,2-Diethoxy-N,N-dimethylethanamine is dominated by the chemical

properties of its two primary functional groups: the tertiary amine and the diethyl acetal.

Tertiary Amine Moiety
The nitrogen atom in the N,N-dimethylamino group possesses a lone pair of electrons, making

it both a Brønsted-Lowry base and a nucleophile.[1]

Basicity: The amine can readily accept a proton from an acid to form a quaternary

ammonium salt. This is a fundamental acid-base reaction.
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Nucleophilicity: The lone pair of electrons allows the amine to act as a nucleophile, attacking

electrophilic centers.[2] Tertiary amines can participate in nucleophilic substitution reactions

with alkyl halides to form quaternary ammonium salts.[2] They can also react with acyl

chlorides and acid anhydrides in nucleophilic addition-elimination reactions.[2]

Diethyl Acetal Moiety
Acetals are generally stable functional groups, particularly under neutral or basic conditions,

which makes them excellent protecting groups for carbonyl compounds.[3]

Acid-Catalyzed Hydrolysis: The key reactivity of the acetal group is its susceptibility to

hydrolysis under acidic conditions. The reaction is reversible and proceeds through a

hemiacetal intermediate to yield an aldehyde or ketone and two equivalents of the

corresponding alcohol.[3] In the case of 2,2-Diethoxy-N,N-dimethylethanamine, acid

hydrolysis would yield N,N-dimethylaminoacetaldehyde and two molecules of ethanol. The

mechanism involves protonation of one of the ether oxygens, followed by the loss of ethanol

to form a resonance-stabilized oxocarbenium ion, which is then attacked by water.[4]

The stability of the acetal in basic media allows for selective reactions at the amine center

without affecting the acetal group.

Proposed Methodologies for Reactivity Studies
To validate the theoretical predictions outlined above, specific experimental and computational

studies are required. The following sections detail generalized protocols for such investigations.

Experimental Protocol: Kinetic Analysis of Acetal
Hydrolysis
This protocol describes a method for determining the rate of the acid-catalyzed hydrolysis of

2,2-Diethoxy-N,N-dimethylethanamine.

Preparation of Reaction Mixture: A stock solution of 2,2-Diethoxy-N,N-dimethylethanamine
is prepared in a suitable solvent (e.g., D₂O for NMR analysis).

Initiation of Reaction: The reaction is initiated by adding a known concentration of a non-

nucleophilic acid (e.g., HCl or H₂SO₄) to the solution at a constant temperature.
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Monitoring Reaction Progress: The reaction progress is monitored over time by taking

aliquots at regular intervals. The concentration of the reactant and products can be quantified

using techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: By integrating the characteristic

peaks of the reactant and the aldehyde product.

Gas Chromatography-Mass Spectrometry (GC-MS): After quenching the reaction in the

aliquots, the components are separated and quantified.

Data Analysis: The rate constants are determined by plotting the concentration of the

reactant versus time and fitting the data to the appropriate rate law.

Computational Protocol: Density Functional Theory
(DFT) Study
A computational approach can provide insights into the electronic structure and reaction

mechanisms.

Geometry Optimization: The 3D structure of 2,2-Diethoxy-N,N-dimethylethanamine is

optimized using a DFT method, for example, with the B3LYP functional and a 6-31G* basis

set.

Electronic Property Calculation: Molecular orbital energies (HOMO and LUMO) and the

electrostatic potential map are calculated to identify the most nucleophilic (amine) and

electrophilic sites and to predict regions susceptible to protonation.

Reaction Pathway Modeling: The mechanism of acid-catalyzed hydrolysis is modeled. This

involves:

Locating the transition state structures for each elementary step.

Performing frequency calculations to confirm the nature of the stationary points (minima or

transition states).

Calculating the activation energies (ΔG‡) to determine the rate-determining step of the

reaction.
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Visualizations
The following diagrams illustrate the logical workflow for a theoretical study and a predicted

reaction pathway.
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Theoretical Reactivity Workflow

Define Molecule:
2,2-Diethoxy-N,N-dimethylethanamine

Geometry Optimization
(e.g., DFT B3LYP/6-31G*)

Calculate Electronic Properties
(HOMO, LUMO, ESP)

Identify Reactive Sites
(Nucleophilic N, Acetal O)

Model Reaction Pathway
(e.g., Acid Hydrolysis)

Transition State Search

Calculate Activation Energies
(ΔG‡)

Predict Reactivity & Kinetics

Click to download full resolution via product page

Caption: Workflow for a computational study of reactivity.
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Caption: Predicted pathway for acid-catalyzed acetal hydrolysis.

Conclusion
While specific theoretical studies on 2,2-Diethoxy-N,N-dimethylethanamine are limited, a

robust prediction of its reactivity can be made based on the well-understood chemistry of its

tertiary amine and diethyl acetal functional groups. The amine moiety is expected to exhibit

characteristic basicity and nucleophilicity. The acetal group is predicted to be stable under

basic and neutral conditions but will undergo hydrolysis to the corresponding aldehyde in the

presence of acid. This differential reactivity allows for selective chemical transformations,

making it a valuable synthetic intermediate. The proposed experimental and computational

protocols provide a roadmap for future research to quantitatively define the reactivity and

reaction mechanisms of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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